(S)-2-Bromooctane (S)-2-Bromooctane
Brand Name: Vulcanchem
CAS No.: 1191-24-8
VCID: VC20958279
InChI: InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
SMILES: CCCCCCC(C)Br
Molecular Formula: C8H17Br
Molecular Weight: 193.12 g/mol

(S)-2-Bromooctane

CAS No.: 1191-24-8

Cat. No.: VC20958279

Molecular Formula: C8H17Br

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Bromooctane - 1191-24-8

Specification

CAS No. 1191-24-8
Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
IUPAC Name (2S)-2-bromooctane
Standard InChI InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
Standard InChI Key FTJHYGJLHCGQHQ-QMMMGPOBSA-N
Isomeric SMILES CCCCCC[C@H](C)Br
SMILES CCCCCCC(C)Br
Canonical SMILES CCCCCCC(C)Br

Introduction

(S)-2-Bromooctane, also known as sec-Octyl bromide, (+)-, is a chiral alkyl halide with the molecular formula C₈H₁₇Br and a molecular weight of approximately 193.12 g/mol . It is an optically active compound due to its asymmetric carbon atom at the second position, which bears a bromine atom.

Stereochemistry

(S)-2-Bromooctane exhibits optical activity due to its chiral center at carbon number two. This chirality results in two possible enantiomers: (R) and (S), each having different spatial arrangements around this center.

In reactions involving nucleophilic substitution or elimination, such as SN₂ reactions, these compounds can undergo inversion of configuration if they react with nucleophiles from behind their leaving group .

Synthesis and Applications

While specific synthesis methods for pure (S)-2-bromooctane might not be widely documented in public literature due to patent restrictions or limited research focus on this particular compound alone, general methods for synthesizing chiral alkyl halides often involve asymmetric synthesis techniques or resolution of racemic mixtures using chiral agents.

As an alkyl halide with a reactive bromine atom attached to an asymmetric carbon center, it could potentially be used in various organic syntheses requiring stereospecificity or as intermediates in pharmaceuticals production where chirality is crucial.

Additional Notes:

Given that there's limited public domain information specifically about "(S)-2-bromooctane," much of what we know comes from understanding related compounds like "racemic" forms where both R and S configurations exist together equally ("±"). For precise details such as melting points or boiling points unique only to "(S)" form without mixing data from other sources might require deeper investigation into specialized databases not accessible here today!

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